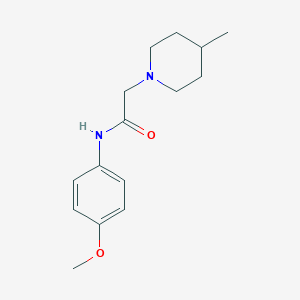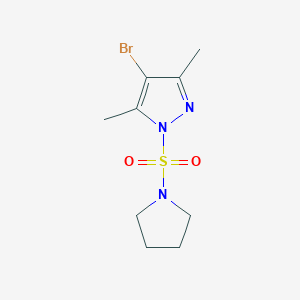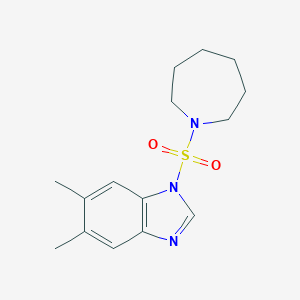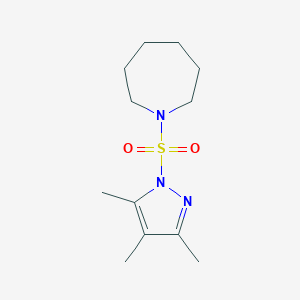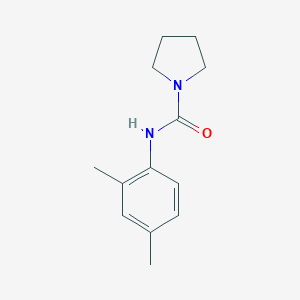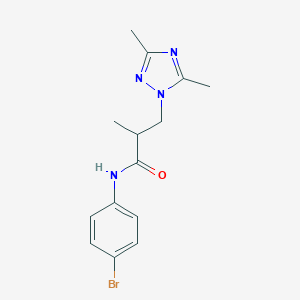
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDTM, and it has been synthesized using various methods.
作用機序
The mechanism of action of BDTM is not fully understood. However, studies have shown that it inhibits the growth of fungal cells by disrupting the cell membrane and causing damage to the cell wall. BDTM also affects the metabolism of fungal cells, leading to their death.
Biochemical and Physiological Effects:
BDTM has been shown to have significant biochemical and physiological effects. Studies have shown that it has low toxicity levels in vitro and in vivo. BDTM has also been found to have high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents.
実験室実験の利点と制限
One of the advantages of using BDTM in lab experiments is its high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents. However, one of the limitations is that the compound is not water-soluble, making it difficult to administer in certain experiments.
将来の方向性
There are various future directions for the research and development of BDTM. One potential area of research is in the development of new antifungal agents using BDTM as a lead compound. Additionally, further studies can be conducted to understand the mechanism of action of BDTM and its potential applications in other fields, such as agriculture and medicine.
Conclusion:
In conclusion, BDTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BDTM involves the reaction between 4-bromobenzoyl chloride and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-amine. BDTM has been the subject of various scientific research studies due to its potential applications in different fields, including the development of antifungal agents. The mechanism of action of BDTM is not fully understood, but studies have shown that it inhibits the growth of fungal cells by disrupting the cell membrane and causing damage to the cell wall. BDTM has significant biochemical and physiological effects, and it has low toxicity levels in vitro and in vivo. One of the advantages of using BDTM in lab experiments is its high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents. However, one of the limitations is that the compound is not water-soluble, making it difficult to administer in certain experiments. There are various future directions for the research and development of BDTM, including the development of new antifungal agents and understanding its potential applications in other fields.
合成法
BDTM can be synthesized using various methods, including the reaction between 4-bromobenzoyl chloride and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-amine in the presence of a base. The reaction results in the formation of BDTM, which can be purified using various techniques, including crystallization and chromatography.
科学的研究の応用
BDTM has been the subject of various scientific research studies due to its potential applications in different fields. One of the significant areas of research is in the development of antifungal agents. Studies have shown that BDTM has potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
特性
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-9(8-19-11(3)16-10(2)18-19)14(20)17-13-6-4-12(15)5-7-13/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEOAMBHZJNQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

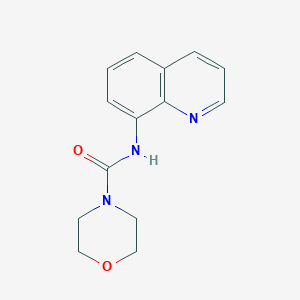
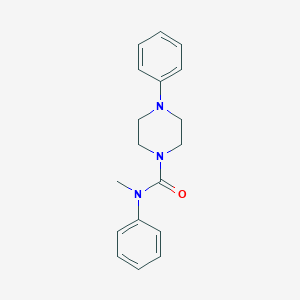
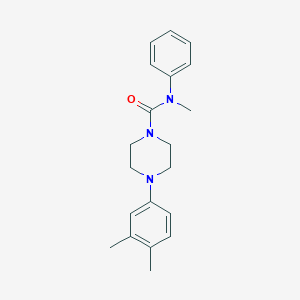
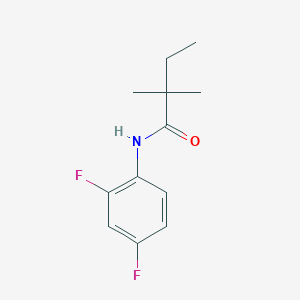


![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
